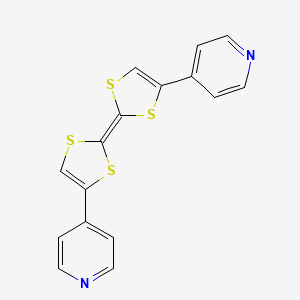
(Z)-4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of pyridine and dithiolylidene groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the coupling of pyridine derivatives with dithiolylidene precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as methanol or N-methyl pyrrolidone) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene groups to dithiolanes.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiolanes. Substitution reactions can introduce various functional groups onto the pyridine rings, leading to a wide range of derivatives.
Scientific Research Applications
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, modulating their activity and leading to various physiological effects. The compound’s dithiolylidene groups can participate in redox reactions, influencing cellular redox states and signaling pathways. Additionally, its pyridine rings can engage in π-π stacking interactions, further affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5,5’-Di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole): This compound shares the pyridine moieties but has a different heterocyclic core, leading to distinct chemical and physical properties.
Tetra(pyridin-4-yl)pyrene: Another related compound with multiple pyridine groups, but with a pyrene core, which imparts different electronic and structural characteristics.
Uniqueness
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is unique due to its combination of pyridine and dithiolylidene groups, which confer specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C16H10N2S4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[(2Z)-2-(4-pyridin-4-yl-1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C16H10N2S4/c1-5-17-6-2-11(1)13-9-19-15(21-13)16-20-10-14(22-16)12-3-7-18-8-4-12/h1-10H/b16-15- |
InChI Key |
BZPIMDIHZGAPQE-NXVVXOECSA-N |
Isomeric SMILES |
C1=CN=CC=C1C2=CS/C(=C/3\SC=C(S3)C4=CC=NC=C4)/S2 |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=NC=C4)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















